5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . Another approach utilizes the reaction of 3-amino-1,2,4-triazole with β-diketones or β-ketoesters in the presence of a catalyst . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yields. The use of heterogeneous catalysts, such as Schiff base zinc complexes supported on magnetite nanoparticles, has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyrimidines .
Scientific Research Applications
5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition disrupts the synthesis of nucleotides, leading to antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Isopropyl 5-methyl-7-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Compared to similar compounds, 5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and phenyl groups contribute to its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C12H12N4 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H12N4/c1-9-7-11(10-5-3-2-4-6-10)16-12(15-9)13-8-14-16/h2-8,11H,1H3,(H,13,14,15) |
InChI Key |
KMMGBMZDAKTMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C(=NC=N2)N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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